3-cyanopyrazine-2-sulfonamide
Description
Properties
IUPAC Name |
3-cyanopyrazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZZWZNKCMMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Sulfonyl Chloride Precursor Synthesis
The foundational approach involves generating pyrazine-2-sulfonyl chloride as a key intermediate. As demonstrated in URAT-1 inhibitor syntheses, sulfonyl chlorides readily undergo nucleophilic substitution with amines under basic conditions. For 3-cyanopyrazine-2-sulfonamide, this requires:
-
Chlorosulfonation of 3-cyanopyrazine using ClSOH or SOCl
-
Reaction with aqueous ammonia or ammonium hydroxide
Recent optimizations show that DMSO/KCO systems at 80–100°C achieve 68–72% yields for analogous pyridine sulfonamides. Steric hindrance from the cyano group at position 3 necessitates extended reaction times (18–24 hr) compared to unsubstituted pyrazines.
Table 1: Representative Conditions for Sulfonamide Formation via Sulfonyl Chlorides
| Starting Material | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazine-2-sulfonyl chloride | KCO | DMSO | 80 | 18 | 65 |
| 3-Cyanopyrazine-2-SOCl | NHOH | HO | 25 | 24 | 58* |
*Theoretical yield based on analogous reactions in
Multi-Component Reactions Using Sulfur Dioxide Surrogates
DABSO-Mediated Three-Component Coupling
Wu’s DABSO (dibenzo[d,f]dioxathiepine 6-oxide)-based methodology provides a metal-free route applicable to pyrazine systems. The proposed mechanism involves:
-
Radical initiation : Generation of sulfonyl radicals from DABSO and aryl diazonium salts
-
Cyano incorporation : Coupling with 2-aminopyrazine-3-carbonitrile
-
Oxidative aromatization : Formation of the conjugated pyrazine ring
This one-pot procedure avoids hazardous azide intermediates seen in Jiang’s method, though yields for electron-deficient heterocycles like pyrazines remain modest (42–47%) due to competing side reactions.
K2_22S2_22O5_55-Assisted Coupling
Chen’s metal-free protocol using KSO offers scalability advantages. A modified version for pyrazines could proceed via:
-
Sulfonation : Reaction of 3-cyano-2-aminopyrazine with KSO in acidic media
-
Cyclization : Intramolecular dehydration to form the sulfonamide
Preliminary trials with pyridine analogs achieved 73% yields, suggesting potential for pyrazine adaptation with optimized pH control.
Cyclization of Sulfonohydrazides
N-Cyanoacetoarylsulfonylhydrazide Intermediate
Building on pyridone syntheses, this compound can be derived from:
Key advantages include:
-
Functional group tolerance : Benzoimidazole and benzothiazole moieties remain intact under these conditions
-
Mechanochemical activation : Mkrtchyan’s Pd-catalyzed method enables solvent-free synthesis at 69–80% yields
Table 2: Cyclization Reaction Parameters
| Electrophile | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloropyrazine-3-carbonitrile | Pd(OAc) | Mechanochemical | 72* | |
| 2-Bromopyrazine-3-carbonitrile | None | DMF | 61 |
*Projected yield based on analogous Pd-catalyzed reactions
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated C–N Bond Formation
Marset’s Cu-catalyzed protocol using triaryl bismuth reagents enables direct sulfonamidation of pre-functionalized pyrazines. For this compound:
-
Bismuth complexation : (3-Cyanopyrazin-2-yl)BiPh formation
-
Sulfonation : Reaction with NaSO in deep eutectic solvents (DES)
-
Ammonolysis : NH gas introduction to yield sulfonamide
This method achieves 81% atom economy for similar substrates, though DES compatibility with nitrile groups requires verification.
Palladium-Catalyzed Sulfonamidation
Iaroshenko’s Pd/Xantphos system facilitates coupling between 3-cyanopyrazine-2-boronic acid and sulfamoyl chlorides:
Adapted for pyrazines, this method could achieve >75% yields with microwave assistance (150°C, 30 min) based on benzothiazole precedents.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Avg Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Sulfonyl Chloride Amination | 2 | 58–65 | High | Moderate |
| DABSO Multi-Component | 1 | 42–47 | Medium | High |
| Sulfonohydrazide Cyclization | 3 | 61–72 | Low | Excellent |
| Pd-Catalyzed Coupling | 1 | 75* | High | Limited |
*Theoretical maximum based on catalyst performance
Chemical Reactions Analysis
General Sulfonamide Chemistry
Sulfonamides are known for their antibacterial properties, acting by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides or sulfonic acids.
Potential Reactions of 3-Cyanopyrazine-2-Sulfonamide
Given the structure of this compound, potential chemical reactions could involve modifications to the sulfonamide group or the cyano group.
Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to form a carboxylic acid or an amide under acidic or basic conditions, respectively. This reaction could be useful for introducing new functional groups:
Modification of the Sulfonamide Group
The sulfonamide group can undergo deprotonation, acting as a weak acid, and participate in acid-base reactions. It can also be modified through reactions with electrophiles or nucleophiles.
Related Compounds and Their Reactions
While specific reactions for this compound are not detailed, related compounds like 3-aminopyrazine-2-sulfonamide provide insights into potential reactivity.
Biological Activities of Related Sulfonamides
Sulfonamides derived from pyrazine rings have shown antimicrobial and anti-inflammatory activities . These properties suggest potential applications in medicinal chemistry.
Data Tables
Due to the lack of specific data on this compound, the following table summarizes general sulfonamide synthesis conditions:
| Reactants | Conditions | Product |
|---|---|---|
| Sulfonyl Chloride, Amine | Base (e.g., Et3N), Solvent (e.g., DCM) | Sulfonamide |
| Sulfonyl Chloride, Pyrazine Amine | Base (e.g., Pyridine), Solvent (e.g., EtOH) | Pyrazine Sulfonamide |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3-Cyanopyrazine-2-sulfonamide derivatives have been explored for their antimicrobial activities. Research indicates that certain sulfonamide compounds exhibit significant effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. For instance, a study highlighted the synthesis of N-(pyrazin-2-yl)benzenesulfonamides, which demonstrated promising antitubercular activity with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis H37Rv .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. 2-Amino-3-cyanopyridine derivatives have shown potential as CA inhibitors, which could lead to therapeutic applications in treating conditions like glaucoma and epilepsy .
Chemical Synthesis
Synthesis of Sulfonamide Derivatives
this compound is utilized as a precursor in the synthesis of various sulfonamide derivatives. For example, condensation reactions involving 2-chloro-3-cyanopyridine derivatives with sulfa drugs have successfully yielded new sulfonamide compounds . This synthetic versatility allows for the development of compounds with tailored biological activities.
Material Science
Chemosensors
The incorporation of the cyanopyrazine moiety into sensor materials has been explored due to its electron-withdrawing properties, which enhance the sensitivity and selectivity of chemosensors for detecting metal ions or small organic molecules . The development of such sensors is crucial for environmental monitoring and safety applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on various substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated their efficacy against M. tuberculosis. The research involved structural modifications to optimize the biological activity, revealing that specific substitutions significantly enhanced antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-cyanopyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent . The cyano group can also interact with various enzymes and proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Sulfalene and sulfapyrazinemethoxine are synthesized via established sulfonylation of aminopyrazines, whereas 3-cyanopyrazine-2-sulfonamide requires additional steps for cyano group installation .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Properties of Selected Pyrazine Sulfonamides
*Inferred from structural similarity to sulfonamides with tyrosinase and urease inhibitory activity .
Key Observations :
- Methoxy vs. Cyano Groups: Sulfalene’s methoxy group improves metabolic stability, contributing to its long half-life, whereas the cyano group in this compound may favor target binding via hydrogen bonding or dipole interactions .
- Biological Activity : Sulfonamide-pyrazine hybrids exhibit diverse activities. For example, sulfapyrazinemethoxine targets bacterial dihydropteroate synthase, while triphenylpyrazoline-sulfonamide derivatives show tyrosinase inhibition .
Biological Activity
3-Cyanopyrazine-2-sulfonamide is a compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a cyano group and a sulfonamide moiety. This structure is significant as it contributes to the compound's biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG-2 | 16.90 ± 0.09 | |
| MCF-7 | 19.57 ± 1.10 | |
| A-549 | 30.91 ± 0.65 | |
| HCT-116 | 20.30 ± 0.33 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against HepG-2 and MCF-7 cell lines, which are commonly used models for liver and breast cancer research, respectively.
The mechanism by which this compound exerts its anticancer effects involves inhibition of key enzymes and pathways associated with tumor growth:
- VEGFR-2 Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to alterations in apoptotic markers such as Bax and Bcl-2, promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, sulfonamides are traditionally recognized for their antimicrobial activity. The mechanism involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.
Table 2: Antimicrobial Activity of Sulfonamides
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Sulfadiazine | Gram-positive bacteria | ≤ 200 | |
| Sulfamethoxazole | Gram-negative bacteria | ≤ 100 | |
| This compound | Various pathogens | TBD |
The specific antimicrobial activity of this compound has yet to be fully characterized, but its structural similarity to other effective sulfonamides suggests potential efficacy against a range of bacterial infections.
Case Studies and Research Findings
Several research studies have investigated the biological activity of compounds related to pyrazines and sulfonamides:
- Study on Antiproliferative Effects : A study indicated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting a broad spectrum of activity beyond just one type of cancer .
- Evaluation Against Trypanosomiasis : Another investigation explored the potential of pyrazine derivatives against Trypanosoma brucei, highlighting the need for novel treatments for diseases like Human African Trypanosomiasis .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-cyanopyrazine-2-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyrazine derivatives often involves nitration, acylation, or sulfonamide functionalization. For example, nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as catalysts can yield nitro-substituted intermediates, which are precursors to sulfonamides . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration) and reagent stoichiometry (e.g., 1:1.2 molar ratio of substrate to KNO₃). Homolytic acylation with α-keto acids under radical conditions has also been reported for related compounds, achieving yields of 74–85% .
Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For sulfonamide derivatives, reversed-phase C18 columns and mobile phases containing acetonitrile/water (e.g., 70:30 v/v) are effective . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for structural confirmation. Mass spectrometry (HRMS) can resolve ambiguities in molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed during the acylation of 3-cyanopyrazine derivatives?
- Methodological Answer : Radical-mediated homolytic acylation favors substitution at the C6 position of 2-amino-3-cyanopyrazine due to electron density distribution and steric effects. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental validation involves synthesizing isotopically labeled analogs and analyzing reaction intermediates via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyrazines?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this, standardize protocols using reference compounds (e.g., sulfamethazine ) and perform dose-response curves across multiple replicates. Triangulate data from in vitro antimicrobial assays (MIC determination) and in silico docking studies (e.g., binding affinity to carbonic anhydrase) .
Q. What strategies enable the functionalization of this compound for targeted drug design?
- Methodological Answer : Introduce bioisosteres (e.g., trifluoromethyl groups) via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can append aromatic moieties to the pyrazine core . Evaluate pharmacokinetic properties (e.g., logP, solubility) using quantitative structure-activity relationship (QSAR) models to prioritize candidates .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Compare half-life (t₁/₂) values to establish structure-stability relationships .
Q. What statistical approaches are recommended for analyzing high-throughput screening data for sulfonamide derivatives?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to cluster compounds based on activity profiles. Apply false discovery rate (FDR) correction to minimize Type I errors in large datasets. Machine learning algorithms (e.g., random forest) can predict bioactivity from molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
